(Rac)-H-Thr-OMe hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-HJXLNUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193049 |

Source

|

| Record name | Methyl L-threoninate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39994-75-7 |

Source

|

| Record name | L-Threonine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39994-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-threoninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039994757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-threoninate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-threoninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-H-Thr-OMe Hydrochloride: Physical Properties and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of (Rac)-H-Thr-OMe hydrochloride, a racemic mixture of the methyl ester of the essential amino acid threonine. This compound serves as a valuable building block in peptide synthesis and as a research chemical. The following sections detail its physical characteristics, relevant experimental protocols for its analysis, and its application in a key synthetic workflow.

Core Physical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.

| Property | Data | Citation(s) |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| CAS Number | 2170123-34-7 | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage Conditions | Store at 4°C, sealed and away from moisture. | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and use of this compound. The following are standard protocols for determining key physical properties.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

A second, more precise measurement is performed with a fresh sample. The apparatus is heated to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range.

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its use in reactions and assays.

Apparatus:

-

Vials or test tubes

-

Magnetic stirrer and stir bars or vortex mixer

-

Analytical balance

Procedure:

-

A known mass of this compound is added to a vial.

-

A specific volume of the desired solvent (e.g., water, ethanol, DMSO) is added to the vial.

-

The mixture is agitated at a constant temperature (e.g., room temperature) for a set period to ensure equilibrium is reached.

-

If the solid dissolves completely, more solute is added incrementally until the solution is saturated (i.e., solid material remains undissolved).

-

The concentration of the final saturated solution is then determined, often gravimetrically after evaporating the solvent from a known volume of the clear supernatant[3]. The solubility is expressed in terms of mass per volume (e.g., mg/mL) or molarity.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.

Apparatus:

-

NMR spectrometer (e.g., 300 or 500 MHz)

-

NMR tubes

-

Deuterated solvents (e.g., D₂O, DMSO-d₆)

Procedure:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to confirm the presence of the threonine methyl ester structure. For H-Thr-OMe hydrochloride, the expected proton signals would correspond to the methyl ester protons, the α-proton, the β-proton, and the γ-methyl protons of the threonine backbone. The carbon spectrum would similarly show distinct peaks for each carbon atom in the molecule.

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The following diagram illustrates a typical Fmoc-based SPPS cycle.

Caption: A typical Fmoc solid-phase peptide synthesis (SPPS) cycle.

References

Technical Guide: (Rac)-H-Thr-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-H-Thr-OMe hydrochloride (racemic threonine methyl ester hydrochloride), a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is the racemic mixture of the methyl ester of the essential amino acid threonine, presented as a hydrochloride salt. Its structure combines the functionalities of an amino acid, an ester, and a secondary alcohol, making it a versatile intermediate in the synthesis of more complex molecules, particularly peptides and their analogs.

| Property | Value | Source |

| CAS Number | 2170123-34-7 | [1] |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥95% | [1] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [1] |

| Solubility | Soluble in DMSO | [2] |

| SMILES | NC(C(O)C)C(OC)=O.Cl | [1] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | [1] |

| logP | -0.7107 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Experimental Protocols

The synthesis of amino acid methyl ester hydrochlorides can be achieved through several established methods. Below are two common protocols adaptable for the preparation of this compound.

Synthesis via Thionyl Chloride in Methanol (B129727)

This method is a classic approach for the esterification of amino acids. The following protocol is adapted from a procedure for the synthesis of D(+)-threonine methyl ester hydrochloride and can be applied to racemic threonine.[3]

Materials:

-

(Rac)-Threonine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Benzyl (B1604629) Chloroformate

-

Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Cool 150 mL of anhydrous methanol to -10°C in a suitable reaction vessel.

-

Slowly add 39.0 mL (0.542 mole) of thionyl chloride dropwise to the stirred methanol, maintaining the temperature at -10°C.

-

Add 17.85 g (0.15 mole) of (Rac)-threonine to the reaction mixture.

-

Allow the reaction to warm to room temperature (approximately 22°C) and stir for 16 hours.

-

Remove the solvent and excess thionyl chloride in vacuo to obtain crude this compound.

-

Dissolve the crude product in 375 mL of saturated aqueous sodium bicarbonate solution.

-

While stirring vigorously at room temperature, add 25.0 mL (0.18 mole) of benzyl chloroformate dropwise over 5 minutes for N-protection (this step is for a subsequent reaction in the source and may be omitted if only the hydrochloride salt is desired).

-

The product will separate as an oil which may crystallize over time.

-

Extract the product into ether.

-

Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-protected product.

-

For purification, recrystallize from an ethyl acetate/hexane mixture.

Synthesis via Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride method for preparing amino acid methyl ester hydrochlorides.[4][5]

Materials:

-

(Rac)-Threonine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

In a round bottom flask, suspend 0.1 mol of (Rac)-threonine in 100 mL of anhydrous methanol.

-

Slowly add 0.2 mol of freshly distilled trimethylchlorosilane to the suspension with stirring.

-

Continue stirring the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the solid this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry and drug discovery.

Peptide Synthesis

The primary application of threonine methyl ester hydrochloride is as a starting material in peptide synthesis. The methyl ester protects the carboxylic acid functionality of threonine, while the amino group is available for coupling with an N-protected amino acid. An example of its use in a peptide coupling reaction involves the synthesis of a thiopeptide derivative, AJ-024. In this synthesis, L-threonine methyl ester hydrochloride is coupled with another molecule using EDCI and HOBt as coupling agents in the presence of triethylamine.[6] This highlights its role in the stepwise construction of complex peptide chains.

Synthesis of Chiral Molecules

While the racemic form is used to introduce a threonine-like structure without conferring specific chirality, the individual enantiomers are valuable in stereoselective synthesis. Racemic threonine can also be prepared from crotonic acid.[7]

Biological Context: Threonine Metabolism

While specific signaling pathways involving this compound are not well-documented, understanding the metabolism of its parent amino acid, threonine, provides a biological context for its potential roles or the roles of its derivatives. Threonine is an essential amino acid, and its metabolism is crucial for various physiological processes.[8][9]

Threonine can be metabolized through several pathways, with the primary one in many animals being its conversion to pyruvate (B1213749) via threonine dehydrogenase.[7] In humans, where the gene for this enzyme is inactive, threonine is converted to α-ketobutyrate.[7] Threonine also serves as a precursor for the synthesis of other amino acids, such as glycine, and plays a role in one-carbon metabolism. Furthermore, the hydroxyl group of threonine residues in proteins is a key site for post-translational modifications like phosphorylation and glycosylation, which are critical for regulating protein function and signaling.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of amino acid methyl ester hydrochlorides, applicable to this compound.

Caption: General synthesis workflow for this compound.

Overview of Threonine Metabolism

This diagram provides a simplified overview of the key metabolic fates of threonine.

Caption: Simplified metabolic pathways of the amino acid threonine.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. prepchem.com [prepchem.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Threonine - Wikipedia [en.wikipedia.org]

- 8. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (Rac)-H-Thr-OMe Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-H-Thr-OMe hydrochloride, the racemic methyl ester of threonine hydrochloride, is a fundamental chemical entity primarily utilized in research and development. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. Its primary application is as an experimental control in studies involving its specific enantiomer, L-Threonine methyl ester hydrochloride (H-Thr-OMe HCl), particularly in peptide synthesis and stereospecific biological assays. This guide provides a comprehensive overview of its chemical properties, synthesis, and appropriate application as a control standard.

Physicochemical Properties

This compound is a stable, solid compound. Its key properties are essential for its handling, storage, and application in experimental settings. A summary of these properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | (2RS,3SR)-methyl 2-amino-3-hydroxybutanoate hydrochloride | - |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| CAS Number | 2170123-34-7 | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥95% (Typical) | [1] |

| SMILES | NC(C(O)C)C(OC)=O.Cl | [1] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | [1] |

| logP | -0.7107 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [1] |

Synthesis Protocols

The synthesis of this compound is typically achieved via the esterification of racemic threonine. Two common and effective laboratory-scale methods are detailed below. These protocols are based on general procedures for the synthesis of amino acid methyl esters.[3][4][5]

Method 1: Esterification using Thionyl Chloride

This method involves the reaction of the amino acid with thionyl chloride in methanol (B129727), which acts as both the solvent and the esterifying agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend (Rac)-Threonine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension to -10°C using an ice-salt bath. Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 0°C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. During this time, the solid should dissolve.

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

-

Isolation: The resulting crude solid or oil is this compound. It can be purified by recrystallization, for example, by dissolving in a minimal amount of methanol and precipitating with a non-polar solvent like dry tert-butyl methyl ether.[5]

-

Drying: Collect the crystalline product by filtration and dry under vacuum to yield the final product.

Method 2: Esterification using Trimethylchlorosilane (TMSCl)

This is a milder and more convenient method for achieving esterification at room temperature.[3][4]

Experimental Protocol:

-

Reaction Setup: Place (Rac)-Threonine (1 equivalent) in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Add anhydrous methanol to the flask. To this solution or suspension, slowly add trimethylchlorosilane (TMSCl) (2 equivalents) while stirring. The reaction is typically exothermic.

-

Reaction: Stir the resulting mixture at room temperature for 8-24 hours.

-

Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture on a rotary evaporator.

-

Isolation: The resulting solid residue is the desired product, this compound. Further purification can be achieved by recrystallization if necessary.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary role of this compound is as an experimental control .[2] In fields like medicinal chemistry and molecular biology, demonstrating stereospecificity is crucial. When an experiment utilizes the pure L-enantiomer (H-Thr-OMe HCl), the racemic mixture serves as a critical tool to validate that the observed biological or chemical effect is specifically due to the L-configuration and not a general property of the molecule.

Key Use Cases:

-

Negative Control in Biological Assays: If L-threonine methyl ester is being tested for activity against an enzyme or receptor, the racemic mixture can be used as a control. An active L-enantiomer should show significantly higher potency than the racemic mixture, which contains 50% of the inactive D-enantiomer.

-

Baseline in Peptide Synthesis: In peptide coupling reactions where H-Thr-OMe HCl is a starting material, using the racemic compound in a parallel experiment can help identify and characterize diastereomeric peptide products, confirming the stereochemical integrity of the main reaction.

-

Reference Standard in Chiral Chromatography: It can be used to develop and validate analytical methods for separating D- and L-enantiomers of threonine methyl ester.

Caption: Logical workflow for using (Rac)-H-Thr-OMe HCl as an experimental control.

Conclusion

References

Technical Guide: Solubility Profile of (Rac)-H-Thr-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (Rac)-H-Thr-OMe hydrochloride. Due to the limited availability of specific quantitative data for the racemic compound, this guide also includes relevant information on the L-isomer and the parent amino acid, L-threonine, to provide a broader context for researchers. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided to enable researchers to generate precise data for their specific applications.

Data Presentation: Solubility of Threonine Derivatives

The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds. It is important to note the specific form of the compound when utilizing this data.

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| H-Thr-OMe hydrochloride | DMSO | Not Specified | 100 mg/mL | |

| L-Threonine methyl ester hydrochloride | Water | Not Specified | Soluble, Miscible | [1] |

| L-Threonine | Water | 25 | 97.0 mg/mL | [2] |

| L-Threonine | Ethanol | Not Specified | Practically Insoluble | [2] |

| Monoamine monocarboxylic acid hydrochlorides | Alcohol | Not Specified | Generally extremely soluble | [3] |

Experimental Protocols: The Shake-Flask Method for Solubility Determination

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

-

Vials for sample collection

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

References

(Rac)-H-Thr-OMe hydrochloride stability and storage

An In-depth Technical Guide on the Stability and Storage of (Rac)-H-Thr-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the racemic methyl ester hydrochloride of threonine, is a crucial building block in synthetic organic chemistry and drug discovery. Ensuring its stability is paramount to the integrity of research and the quality of resulting products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It details potential degradation pathways, outlines experimental protocols for stability-indicating studies, and presents available data in a structured format to aid researchers in maintaining the quality and reliability of this compound.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source(s) |

| CAS Number | 2170123-34-7 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | White to off-white or light brown solid/powder | [3] |

| Solubility | Soluble in water | [3][4] |

| Purity | Typically ≥95% | [1] |

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the integrity of this compound. The following conditions are recommended based on supplier data sheets.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | 4°C for short-term storage. For long-term storage, -20°C is recommended. Some suppliers suggest deep freezing (below -20°C). | Lower temperatures slow down potential degradation reactions. | [1][5] |

| Atmosphere | Store in a tightly sealed container. | The compound is hygroscopic and sensitive to moisture. The hydrochloride salt can absorb water, which may lead to hydrolysis. | [1] |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. | [6] |

| Incompatibilities | Avoid strong oxidizing agents. | The amino and hydroxyl groups can be susceptible to oxidation. |

Potential Degradation Pathways

Hydrolysis

The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. This would result in the formation of racemic threonine and methanol.

Oxidation

The primary amino group and the secondary hydroxyl group are potential sites for oxidation. Oxidative degradation can lead to a variety of products, including the corresponding α-keto acid.

Thermal Degradation

At elevated temperatures, amino acid esters can undergo various degradation reactions, including decarboxylation, deamination, and condensation reactions.[7][8]

Photodegradation

Exposure to light, particularly UV light, can lead to the degradation of amino acid derivatives. The presence of chromophores, even if weak, can initiate photochemical reactions.[9][10][11][12]

A diagram illustrating these potential degradation pathways is provided below.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]

- 4. Methyl L-threoninate hydrochloride | 39994-75-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Thermal stability of amino acids | Semantic Scholar [semanticscholar.org]

- 8. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]

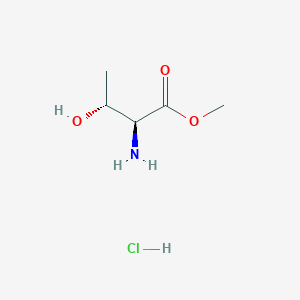

An In-depth Technical Guide to the Structure of L-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine methyl ester hydrochloride is a derivative of the essential amino acid L-threonine, playing a significant role as a building block in peptide synthesis and various biochemical applications.[1][2] Its structure, featuring a protected carboxylic acid group and a hydrochloride salt of the primary amine, enhances its solubility and stability, making it a valuable intermediate in the development of therapeutic agents and other complex organic molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of L-threonine methyl ester hydrochloride, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Identification

The chemical structure of L-Threonine methyl ester hydrochloride is characterized by a methyl ester at the C-1 position and a hydrochloride salt of the amino group at the C-2 (alpha) position of the threonine backbone. The stereochemistry is retained from the parent L-threonine, being (2S, 3R).

Caption: Chemical structure of L-Threonine Methyl Ester Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of L-Threonine methyl ester hydrochloride is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₃ | [3] |

| Molecular Weight | 169.61 g/mol | [3] |

| CAS Number | 39994-75-7 | [3] |

| Appearance | White to off-white crystalline powder or yellowish oil | [1][2] |

| Melting Point | 64 °C | [4] |

| Solubility | Soluble in water. | [2] |

| Optical Rotation | [α]D20 = -15 ± 1.5° (c=1 in 5N HCl or c=6 in 5N HCl) | [1] |

| SMILES String | C--INVALID-LINK--OC)N">C@HO.Cl | [5] |

| InChI Key | OZSJLLVVZFTDEY-HJXLNUONSA-N | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester group, the α-proton, the β-proton, the γ-methyl protons, and the exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the α-carbon, the β-carbon, the ester methyl carbon, and the γ-methyl carbon. A reference to a ¹³C NMR spectrum from a sample provided by Fluka AG, Buchs, Switzerland, exists in the PubChem database.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

O-H stretching of the hydroxyl group.

-

N-H stretching of the ammonium (B1175870) group.

-

C-H stretching of the alkyl groups.

-

C=O stretching of the ester carbonyl group.

-

C-O stretching of the ester and hydroxyl groups.

PubChem contains a reference to an FTIR spectrum obtained via the film technique from a sample provided by Acros Organics.[5]

Mass Spectrometry (MS)

Mass spectrometry will typically show the molecular ion peak corresponding to the free base (L-Threonine methyl ester) after the loss of HCl. Fragmentation patterns would be consistent with the structure, showing losses of the methoxycarbonyl group, water, and other characteristic fragments.

Note: Detailed, publicly available spectral data with peak assignments for L-Threonine methyl ester hydrochloride is limited. Researchers are advised to acquire their own analytical data for confirmation of structure and purity.

Experimental Protocols

The synthesis of L-Threonine methyl ester hydrochloride is most commonly achieved through the esterification of L-threonine. Below are detailed protocols for two common methods.

Method 1: Fischer Esterification with Methanolic HCl

This is a classic and straightforward method for the preparation of amino acid methyl esters.

Materials:

-

L-Threonine

-

Methanol (B129727) (anhydrous)

-

Hydrogen chloride (gas) or Acetyl chloride

Procedure:

-

Cool a flask containing anhydrous methanol to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the methanol until saturation, or alternatively, add acetyl chloride dropwise to the cold methanol to generate HCl in situ.

-

Add L-threonine to the cold methanolic HCl solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield L-Threonine methyl ester hydrochloride as a crystalline solid.

Method 2: Esterification using Thionyl Chloride

This method offers a convenient way to prepare the hydrochloride salt of the methyl ester directly.

Materials:

-

L-Threonine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Cool anhydrous methanol to -10 °C in a suitable reaction vessel equipped with a dropping funnel and a stirrer.

-

Add thionyl chloride dropwise to the cold methanol with vigorous stirring.

-

After the addition of thionyl chloride is complete, add L-threonine portion-wise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours (typically overnight).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

The crude L-Threonine methyl ester hydrochloride can be purified by trituration with diethyl ether or by recrystallization.

Experimental and Logical Workflow

The general workflow for the synthesis and characterization of L-Threonine methyl ester hydrochloride follows a logical progression from starting materials to the final, purified, and characterized product.

Caption: General workflow for synthesis and characterization.

Conclusion

L-Threonine methyl ester hydrochloride is a fundamental building block for chemical synthesis, particularly in the field of peptide chemistry. Its well-defined structure and properties make it a reliable starting material for the construction of more complex molecules. This guide has provided a detailed overview of its structure, physicochemical properties, and synthetic methodologies, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines. The provided experimental protocols and workflows serve as a practical foundation for the synthesis and analysis of this important chemical compound.

References

An In-depth Technical Guide to the Synthesis of Racemic Threonine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of racemic threonine methyl ester, a valuable intermediate in organic synthesis and drug discovery. The document details established experimental protocols, presents quantitative data in a structured format, and includes a visual workflow diagram to elucidate the synthesis process.

Introduction

Threonine, an essential amino acid, possesses two chiral centers, leading to four possible stereoisomers. The racemic mixture of threonine methyl ester serves as a versatile building block in the synthesis of various complex molecules, including pharmaceuticals and natural products. Its preparation is a fundamental process in many research and development laboratories. The most common and straightforward method for synthesizing racemic threonine methyl ester is through the direct esterification of racemic threonine using methanol (B129727) in the presence of an acid catalyst.

Synthesis Methodology: Fischer Esterification

The primary route for the synthesis of racemic threonine methyl ester is the Fischer esterification of racemic threonine. This method involves the reaction of the carboxylic acid group of the amino acid with methanol, catalyzed by a strong acid. Commonly used catalysts include thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl), which facilitate the esterification process under relatively mild conditions.

Synthesis using Thionyl Chloride in Methanol

A widely employed and effective method for the esterification of amino acids is the use of thionyl chloride in methanol.[1][2] Thionyl chloride reacts with methanol in situ to form hydrogen chloride and methyl sulfite, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Synthesis using Trimethylchlorosilane in Methanol

An alternative and convenient method utilizes trimethylchlorosilane (TMSCl) as the catalyst.[3][4] This approach offers mild reaction conditions and often results in high yields of the desired amino acid methyl ester hydrochloride.[3][4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of racemic threonine methyl ester hydrochloride.

Protocol: Esterification using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool dry methanol to -10 °C using an ice-salt bath.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the cold methanol with vigorous stirring.

-

Addition of Threonine: Once the addition of thionyl chloride is complete, add racemic threonine to the reaction mixture in one portion.

-

Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16-24 hours.[1]

-

Workup: After the reaction is complete, remove the solvent and excess reagents in vacuo using a rotary evaporator.

-

Isolation: The resulting crude product, racemic threonine methyl ester hydrochloride, is typically obtained in a quantitative yield and can be used in subsequent steps without further purification.[1] If necessary, the free ester can be obtained by dissolving the hydrochloride salt in a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent like ether.[1]

Protocol: Esterification using Trimethylchlorosilane

-

Reaction Setup: In a round-bottom flask, suspend racemic threonine in methanol at room temperature.

-

Reagent Addition: Slowly add trimethylchlorosilane (TMSCl) to the suspension with stirring.

-

Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to obtain the product, racemic threonine methyl ester hydrochloride.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of threonine methyl ester.

| Method | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Thionyl Chloride | D(+)-Threonine | Thionyl Chloride | Methanol | 16 | 22 | Quantitative (crude) | [1] |

| TMSCl | Amino Acids | Trimethylchlorosilane | Methanol | 12-24 | Room Temperature | Good to Excellent | [3][4] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of racemic threonine methyl ester hydrochloride.

Caption: General workflow for the synthesis of racemic threonine methyl ester hydrochloride.

Conclusion

The synthesis of racemic threonine methyl ester is a well-established and efficient process, primarily achieved through Fischer esterification. The use of thionyl chloride or trimethylchlorosilane in methanol provides reliable methods for obtaining the desired product in high yields. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development.

References

(Rac)-H-Thr-OMe Hydrochloride: A Deep Dive into its Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

(Rac)-H-Thr-OMe hydrochloride, or racemic threonine methyl ester hydrochloride, is a chemically significant compound in various scientific fields, including drug discovery and peptide synthesis. Its importance stems from the stereoisomeric nature of its parent amino acid, threonine. Threonine possesses two chiral centers, giving rise to four distinct stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The racemic mixture of the methyl ester hydrochloride form, therefore, contains all four of these stereoisomers. Understanding the unique properties and behaviors of each stereoisomer is paramount for researchers aiming to develop stereochemically pure compounds with specific biological activities.

This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral separation, and the distinct properties of its constituent stereoisomers. It also delves into the relevant biological context, exploring the role of threonine in cellular signaling pathways.

Stereoisomers of H-Thr-OMe Hydrochloride

The four stereoisomers of threonine methyl ester hydrochloride are:

-

L-Threonine methyl ester hydrochloride ((2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride)

-

D-Threonine methyl ester hydrochloride ((2R,3S)-methyl 2-amino-3-hydroxybutanoate hydrochloride)

-

L-allo-Threonine methyl ester hydrochloride ((2S,3S)-methyl 2-amino-3-hydroxybutanoate hydrochloride)

-

D-allo-Threonine methyl ester hydrochloride ((2R,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride)

The "L" and "D" designations refer to the configuration at the α-carbon (C2), while the "allo" designation indicates a different relative configuration at the β-carbon (C3). L-threonine and D-threonine are enantiomers of each other, as are L-allo-threonine and D-allo-threonine. The relationship between L-threonine and L-allo-threonine (and their respective enantiomers) is diastereomeric.

Quantitative Data of Stereoisomers

The distinct spatial arrangement of atoms in each stereoisomer leads to differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for the stereoisomers of threonine and its methyl ester hydrochloride derivative.

Table 1: Physical Properties of Threonine Methyl Ester Hydrochloride Stereoisomers

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) |

| L-Threonine Methyl Ester HCl | 39994-75-7 | C₅H₁₂ClNO₃ | 169.61 | 64 °C[1] | -15 ± 1.5° (c=1 in 5N HCl)[2] |

| D-Threonine Methyl Ester HCl | 60538-15-0[3] | C₅H₁₂ClNO₃ | 169.61 | Data not readily available | Data not readily available |

| L-allo-Threonine Methyl Ester HCl | 79617-27-9[4] | C₅H₁₂ClNO₃ | 169.64 | Data not readily available | Data not readily available |

| D-allo-Threonine Methyl Ester HCl | 60538-18-3[5] | C₅H₁₂ClNO₃ | 169.61 | Data not readily available | Data not readily available |

| DL-Threonine Methyl Ester HCl | 62076-66-8[6] | C₅H₁₂ClNO₃ | 169.61 | Data not readily available | 0° |

Table 2: Spectroscopic Data of L-Threonine Stereoisomers (Illustrative)

| Stereoisomer | 1H NMR (D₂O, ppm) | 13C NMR (D₂O, ppm) | Key FTIR Peaks (cm⁻¹) |

| L-Threonine | δ 4.24 (d, 1H), 3.57 (d, 1H), 1.32 (d, 3H)[7] | δ 175.7, 68.7, 63.2, 22.2[8] | ~3400-2500 (O-H, N-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend)[9] |

| L-allo-Threonine | δ 4.35 (m, 1H), 3.83 (d, 1H), 1.19 (d, 3H)[10] | Data not readily available | Similar to L-Threonine with subtle differences in fingerprint region |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the esterification of amino acids is the use of thionyl chloride or trimethylchlorosilane in methanol.

Protocol 1: Esterification using Thionyl Chloride in Methanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend racemic threonine (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the suspension to -10 °C in an ice-salt bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield this compound as a white solid.

Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol [11]

-

Reaction Setup: To a round-bottom flask containing racemic threonine (1 equivalent), add anhydrous methanol.

-

Reagent Addition: Slowly add trimethylchlorosilane (2 equivalents) to the mixture at room temperature with stirring.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: Purify the product by recrystallization as described in Protocol 1.

Chiral Resolution of this compound

The separation of the four stereoisomers from the racemic mixture is a critical step in obtaining enantiomerically pure compounds. This can be achieved through several methods, including diastereomeric crystallization and chiral chromatography.

Protocol 3: Chiral Resolution via Diastereomeric Crystallization (Conceptual)

This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

-

Diastereomer Formation: Dissolve this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or a chiral amine like brucine).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first.

-

Separation: Isolate the crystals by filtration. The more soluble diastereomer will remain in the mother liquor.

-

Liberation of Enantiomers: Treat the separated diastereomeric salts with an acid or base to remove the chiral resolving agent, yielding the individual enantiomers of H-Thr-OMe hydrochloride.

-

Iterative Process: The process can be repeated with different resolving agents to separate all four stereoisomers. A specific example involves the separation of N-acetylated threonine and allothreonine diastereomers by forming ammonium (B1175870) salts and precipitating the less soluble salt with ethanol.[12]

Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers and diastereomers.

-

Column Selection: Utilize a chiral stationary phase (CSP) column. For amino acid derivatives, columns based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin) or cyclodextrins are often effective.

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The exact composition and pH will need to be optimized for the specific column and analytes.

-

Detection: Use a UV detector to monitor the elution of the stereoisomers.

-

Separation: Inject the this compound sample onto the column. The different stereoisomers will interact differently with the chiral stationary phase and will therefore elute at different retention times, allowing for their separation and quantification.

Mandatory Visualizations

Logical Workflow for Stereochemical Analysis

Caption: Logical workflow for the synthesis, resolution, and characterization of this compound stereoisomers.

Threonine and the mTOR Signaling Pathway

Threonine, as an essential amino acid, plays a crucial role in cellular metabolism and growth. One of the key signaling pathways influenced by amino acid availability is the mechanistic target of rapamycin (B549165) (mTOR) pathway. mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival.[13] Amino acids, including threonine, are known to activate mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and inhibits autophagy.[14][15]

Caption: Simplified diagram of the mTORC1 signaling pathway activated by amino acids like threonine.

References

- 1. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000049 L-Threonine at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Threonine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Threonine, an essential amino acid, and its synthetic derivatives have emerged as a compelling class of molecules in biomedical research and drug development. The inherent chirality and the presence of a hydroxyl group in the threonine scaffold provide a versatile platform for chemical modifications, leading to a diverse array of compounds with significant biological activities. This technical guide delves into the core biological activities of threonine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to facilitate further research and development in this promising field.

Anticancer Activity of Threonine Derivatives

Threonine derivatives have demonstrated notable potential as anticancer agents, primarily through their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation. A significant body of research has focused on the conjugation of threonine with other bioactive molecules, such as mycophenolic acid (MPA), to enhance their therapeutic index.

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various threonine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mycophenolic Acid (MPA) | Ab melanoma | 0.2 ± 0.1 | [1] |

| MPA | A375 melanoma | 2.3 ± 1.7 | [1] |

| MPA | SHSY5Y neuroblastoma | 2.0 ± 0.9 | [1] |

| MPA-L-Thr-OMe | Ab melanoma | 18.9 ± 6.2 | [1] |

| MPA-L-Thr-OMe | SHSY5Y neuroblastoma | 139.2 ± 7.7 | [1] |

| MPA-D-Thr-OMe | Ab melanoma | ~20 | [1] |

| MPA-D-Thr-OMe | A375 melanoma | 104 | [1] |

| MPA-D-Thr-OMe | SHSY5Y neuroblastoma | >150 | [1] |

| Dacarbazine | Ab melanoma | 69 | [1] |

| Cisplatin | SHSY5Y neuroblastoma | 3.5 | [1] |

Note: The data indicates that while MPA itself is highly potent, its threonine derivatives, particularly the methyl esters, exhibit cytotoxic activity, albeit at higher concentrations. The stereochemistry (L- vs. D-threonine) and the cell line tested significantly influence the observed activity.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Threonine derivative compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the threonine derivatives. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (test wavelength) and a reference wavelength of >650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Workflow for the MTT cell viability assay.

Antimicrobial Activity of Threonine Derivatives

Threonine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. These derivatives often exhibit broad-spectrum activity and can be effective against drug-resistant strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Threonine-based Sulfonamide 1b | Escherichia coli | - | [5] |

| Threonine-based Sulfonamide 1b | Salmonella typhi | - | [5] |

| Threonine-based Sulfonamide 1b | Staphylococcus aureus | - | [5] |

| Threonine-based Sulfonamide 1b | Bacillus subtilis | - | [5] |

| Threonine-based Sulfonamide 1b | Pseudomonas aeruginosa | - | [5] |

| Threonine-based Sulfonamide 1b | Candida albicans | - | [5] |

| Threonine-based Sulfonamide 1b | Aspergillus niger | - | [5] |

| Threonine-based Sulfonamide 1d | Escherichia coli | - | [5] |

| Threonine-based Sulfonamide 1d | Salmonella typhi | - | [5] |

| Threonine-based Sulfonamide 1d | Staphylococcus aureus | - | [5] |

| Threonine-based Sulfonamide 1d | Bacillus subtilis | - | [5] |

| Threonine-based Sulfonamide 1d | Pseudomonas aeruginosa | - | [5] |

| Threonine-based Sulfonamide 1d | Candida albicans | - | [5] |

| Threonine-based Sulfonamide 1d | Aspergillus niger | - | [5] |

Note: Specific MIC values for compounds 1b and 1d were described as displaying the "best" activity but were not explicitly quantified in the provided abstract.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[6][7][8][9]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Threonine derivative compounds

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[8] This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the threonine derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][8]

Workflow for MIC determination by broth microdilution.

Modulation of Signaling Pathways

Threonine and its derivatives can influence critical intracellular signaling pathways, thereby affecting cell proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a target for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle.[10] Activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase.[10][11] Activated Akt, in turn, can phosphorylate and regulate numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR).[10][12] The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers.[13][14][15]

The PI3K/Akt/mTOR signaling pathway and potential modulation by threonine derivatives.

Synthesis of Threonine Derivatives

The synthesis of biologically active threonine derivatives often involves standard peptide coupling and functional group protection/deprotection strategies.

General Synthesis of Mycophenolic Acid-Threonine Amides

A common synthetic route involves the coupling of mycophenolic acid with a threonine methyl ester, followed by hydrolysis of the ester if the free acid is desired.[16]

Materials:

-

Mycophenolic acid (MPA)

-

Threonine methyl ester hydrochloride

-

Coupling agents (e.g., EDCI, T3P)[16]

-

Base (e.g., DMAP, TEA)[16]

-

Anhydrous solvent (e.g., DMF)

-

Reagents for hydrolysis (e.g., LiOH in MeOH/H2O)

-

Standard workup and purification reagents (e.g., ethyl acetate, HCl, brine, anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Coupling Reaction: To a solution of MPA and threonine methyl ester hydrochloride in anhydrous DMF, add the base followed by the coupling agent at 0°C.[16]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Ester Hydrolysis (Optional): To obtain the free carboxylic acid, dissolve the methyl ester derivative in a mixture of THF, methanol, and water, and treat with lithium hydroxide. Monitor the reaction by TLC. After completion, acidify the reaction mixture and extract the product.

General workflow for the synthesis of mycophenolic acid-threonine derivatives.

Conclusion

Threonine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The ability to readily modify the threonine scaffold allows for the fine-tuning of their pharmacological properties. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel threonine-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of these fascinating molecules.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. MTT (Assay protocol [protocols.io]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. blog.cellsignal.com [blog.cellsignal.com]

- 13. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How can we turn the PI3K/AKT/mTOR pathway down? Insights into inhibition and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-H-Thr-OMe Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (Rac)-H-Thr-OMe hydrochloride (racemic threonine methyl ester hydrochloride). The information is compiled for professionals in research and drug development who may handle this compound. This document outlines its chemical and physical properties, safety hazards, handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a racemic mixture of the methyl ester of the essential amino acid threonine, in its hydrochloride salt form. It is often used in chemical synthesis and various research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1][2][3] |

| CAS Number | 2170123-34-7 | [1] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 64 °C / 147.2 °F | [2] |

| Purity | ≥95% | [1] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | [1] |

| logP | -0.7107 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Hazard Identification and Toxicology

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[4]

-

Eye Contact: May cause eye irritation.[4]

-

Ingestion: May be harmful if swallowed.[4]

Long-term exposure to high concentrations of dust may lead to changes in lung function.[4] It is important to note that this product itself and its degradation products are not classified as toxic.[4]

Safety and Handling Protocols

Adherence to proper safety and handling protocols is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is necessary before handling this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Temperature: Keep refrigerated at 4°C for long-term storage.[1] Some suppliers recommend storage at 0-8°C.

-

Conditions to Avoid: Keep away from heat, sources of ignition, and incompatible materials.[4] Avoid the formation of dust.[2]

-

Stability: The compound is stable under recommended storage conditions.[2][4]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]

Experimental Protocols

While specific experimental protocols will vary based on the application, a general workflow for using this compound in a common application like peptide synthesis is provided below. This protocol is based on standard laboratory procedures for similar amino acid derivatives.

General Laboratory Use Workflow

The following diagram illustrates a typical workflow for handling and using the compound in a laboratory setting.

Example Protocol: Use in Peptide Coupling

This is a generalized protocol for peptide bond formation and should be adapted and optimized for specific substrates and scales.

-

Preparation: In a round-bottom flask, dissolve this compound and an N-protected amino acid in a suitable dry solvent (e.g., Dichloromethane or Dimethylformamide).

-

Neutralization: Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine for reaction.

-

Coupling Agent Addition: Add a coupling agent (e.g., DCC/HOBt, HATU) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring its completion by a suitable analytical technique.

-

Work-up: Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used). The filtrate is then typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), the solvent is evaporated, and the residue is purified, typically by column chromatography.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

Spill and Leak Response

The appropriate response to a spill depends on its size.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen chloride gas).[2][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

This guide is intended for informational purposes and should be supplemented with institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for this compound. Always perform a risk assessment before starting any new experimental procedure.

References

- 1. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

Commercial Suppliers and Technical Guide for (Rac)-H-Thr-OMe Hydrochloride

For researchers, scientists, and drug development professionals, sourcing high-purity chemical compounds is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for (Rac)-H-Thr-OMe hydrochloride (CAS No. 2170123-34-7), alongside relevant technical data, representative experimental protocols, and diagrams of associated biochemical pathways.

Commercial Supplier Overview

This compound, a racemic mixture of the methyl ester of threonine hydrochloride, is available from several commercial suppliers. The compound is typically used in research and development, for example as a building block in peptide synthesis or as a control compound in biological assays.[1][2] Key identifying information for this molecule includes a molecular formula of C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol .[3][4]

Below is a summary of publicly available data from various suppliers. Please note that stock status and pricing are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| ChemScene | CS-0169073 | ≥95% | 2170123-34-7 | C₅H₁₂ClNO₃ | 169.61 | Offers custom synthesis and commercial production services.[3] |

| MedchemExpress | HY-W008086A | ≥95.0% | 2170123-34-7 | C₅H₁₂ClNO₃ | 169.61 | Isomer of H-Thr-OMe hydrochloride, can be used as an experimental control.[1][2] |

| BIOZOL | MCE-HY-W008086A | Not specified | 2170123-34-7 | Not specified | Not specified | Distributor for MedchemExpress. |

| Insight Biotechnology | HY-W008086A-50mg | 95.0% | 2170123-34-7 | C₅H₁₂ClNO₃ | 169.61 | Distributor for MedchemExpress.[4] |

For comparative purposes, various stereoisomers of H-Thr-OMe hydrochloride are also commercially available from suppliers such as Aapptec, Tokyo Chemical Industry (TCI), Chem-Impex, and CP Lab Safety, each with their own specifications.

Experimental Protocols

Representative Synthesis of Amino Acid Methyl Ester Hydrochlorides

A common method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl).

Materials:

-

Amino Acid (e.g., (Rac)-Threonine)

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Reaction vessel with a stirrer and a drying tube

-

Rotary evaporator

Procedure using Thionyl Chloride:

-

Cool anhydrous methanol in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled methanol with stirring.

-

Add the amino acid to the methanol/thionyl chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude amino acid methyl ester hydrochloride.

-

The crude product can be purified by recrystallization.

Procedure using Trimethylchlorosilane:

-

Suspend the amino acid in anhydrous methanol.

-

Add trimethylchlorosilane to the suspension.

-

Stir the mixture at room temperature for several hours.

-

Upon completion, the product is isolated by removing the solvent via rotary evaporation.

Quality Control Workflow

Quality control (QC) is essential to confirm the identity, purity, and quality of the synthesized compound. A typical QC workflow for an amino acid derivative like this compound would involve a series of analytical tests.

Key Quality Control Tests:

-

Appearance: Visual inspection of the physical state (e.g., white to off-white solid).

-

Identity:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

-

-

Purity:

-